4-Fluoro-3-methylphenol
Overview
Description
4-Fluoro-3-methylphenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as materials science and pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenol ring, which can influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of compounds related to 4-Fluoro-3-methylphenol has been explored in several studies. For instance, a two-step radiosynthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide was described, yielding the compound in a significant radiochemical yield . Another study focused on the oxidative polycondensation of 2-[(4-fluorophenyl) imino methylene] phenol, which resulted in oligomers with varying molecular weights depending on the oxidant used .
Molecular Structure Analysis
The molecular structure of related fluorophenol compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, a Schiff-base molecule containing a 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol moiety was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction . Similarly, the structural and electronic properties of (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol were studied using spectroscopic methods and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The reactivity of fluorophenol compounds under various conditions has been a subject of interest. Near-UV photolysis of substituted phenols, including 4-fluorophenol, showed that O-H bond fission occurs through a repulsive state, leading to the formation of specific radicals . This kind of study helps in understanding the photostability and potential decomposition pathways of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-methylphenol derivatives have been extensively studied. The thermal stability of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was assessed using thermal analysis, indicating a high degree of stability against thermo-oxidative decomposition . In another study, the crystal structure, spectroscopic properties, and DFT calculations of a related compound provided insights into its stability and reactivity .
Case Studies
Several case studies have been conducted to explore the applications and behavior of 4-Fluoro-3-methylphenol derivatives. For instance, the synthesis and crystal structure of a compound with potential biological activity were reported, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure . Another study synthesized 4-Fluoro-3-phenoxytoluene through an Ullmann coupling reaction, achieving a high yield and purity, which is crucial for industrial applications .
Safety And Hazards
4-Fluoro-3-methylphenol is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
As a fluorinated compound, 4-Fluoro-3-methylphenol has potential applications in various fields such as molecular imaging, pharmaceuticals, and materials . The development of antimicrobials that target nucleic acid phase transitions may become an attractive route to finding effective and long-lasting antibiotics .
properties
IUPAC Name |
4-fluoro-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGYYVGWSCWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372036 | |
Record name | 4-Fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylphenol | |
CAS RN |
452-70-0 | |
Record name | 4-Fluoro-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.